molecular formula C18H20BrFN2O3S B4697626 1-(5-bromo-2-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(5-bromo-2-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B4697626
M. Wt: 443.3 g/mol
InChI Key: DIXILQJKECWXSA-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated benzyl group, a methoxy group, a fluorophenyl sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the benzyl ring.

    Sulfonylation: The attachment of a fluorophenyl sulfonyl group to the piperazine ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. For example, bromination may be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. Methoxylation can be achieved using methanol and a base such as sodium hydroxide. Sulfonylation often involves the use of sulfonyl chlorides and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups can form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

1-(5-bromo-2-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:

    1-(5-bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of a fluorine atom.

    1-(5-bromo-2-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Similar structure but with a nitro group instead of a fluorine atom.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of different functional groups can affect the compound’s reactivity, solubility, and interactions with molecular targets.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrFN2O3S/c1-25-18-7-2-15(19)12-14(18)13-21-8-10-22(11-9-21)26(23,24)17-5-3-16(20)4-6-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXILQJKECWXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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